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molecular formula C12H13N3O3 B8443519 5-(5-Pyridin-2-yl[1,3,4]oxadiazol-2-yl)pentanoic acid

5-(5-Pyridin-2-yl[1,3,4]oxadiazol-2-yl)pentanoic acid

Cat. No. B8443519
M. Wt: 247.25 g/mol
InChI Key: DUPKBGJFDVFTFA-UHFFFAOYSA-N
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Patent
US07947841B2

Procedure details

Add 2 N sodium hydroxide (20 mL) to a solution of 5-(5-pyridin-2-yl[1,3,4]oxadiazol-2-yl)pentanoic acid methyl ester (8.16 g, 31 mmol) in THF (60 mL) and methanol (20 mL) at room temperature under nitrogen and heat the mixture at reflux for 12 hours. Remove the solvent under reduced pressure, dilute the residue with water (500 mL), and wash with ethyl acetate (200 mL). Adjust the pH of the aqueous layer to pH 3 with concentrated HCl and extract with ethyl acetate (3×200 mL). Wash the combined organic extracts with brine (200 mL), dry over sodium sulfate, and remove the solvent under reduced pressure to afford 5-(5-pyridin-2-yl[1,3,4]oxadiazol-2-yl)pentanoic acid (2.05 g, 27%). APCI mass spectrum m/z 246 [C12H13N3O3+H]+.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8.16 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:21])[CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[O:11][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[N:13][N:14]=1>C1COCC1.CO>[N:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:12]1[O:11][C:10]([CH2:9][CH2:8][CH2:7][CH2:6][C:5]([OH:21])=[O:4])=[N:14][N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.16 g
Type
reactant
Smiles
COC(CCCCC=1OC(=NN1)C1=NC=CC=C1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Remove the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
dilute the residue with water (500 mL)
WASH
Type
WASH
Details
wash with ethyl acetate (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
Wash the combined organic extracts with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NN=C(O1)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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